N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10293906
InChI: InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23)
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3
Molecular Formula: C17H13N5O2
Molecular Weight: 319.32 g/mol

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC10293906

Molecular Formula: C17H13N5O2

Molecular Weight: 319.32 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C17H13N5O2
Molecular Weight 319.32 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23)
Standard InChI Key XNOIAHOWGNFVNH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzimidazole ring (C₇H₆N₂) linked via an acetamide bridge to a 4-oxoquinazoline moiety (C₈H₅N₂O). This fusion creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₃N₅O₂
Molecular Weight319.32 g/mol
IUPAC NameN-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The benzimidazole component contributes to DNA intercalation and enzyme inhibition, while the quinazolinone moiety is associated with kinase and reductase inhibition.

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea yields 4-oxoquinazoline.

  • Acetamide Bridging: The quinazolinone is reacted with chloroacetyl chloride, followed by coupling with 2-aminobenzimidazole under alkaline conditions.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield (%)
Quinazolinone synthesisAnthranilic acid, urea180°C72
Acetamide couplingChloroacetyl chloride, DIPEA25°C58

Purification Techniques

Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol, achieving >95% purity.

Pharmacological Properties

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL for S. aureus) and fungi (MIC: 16 µg/mL for C. albicans). The mechanism involves disruption of microbial DNA gyrase and cell wall synthesis pathways.

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 0.8 µM, comparable to trimethoprim (IC₅₀: 0.5 µM). Molecular docking reveals hydrogen bonding with DHFR’s Asp27 and hydrophobic interactions with Phe31.

Table 3: Comparative Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Dihydrofolate reductase0.8Trimethoprim0.5
Tyrosine kinase2.1Imatinib0.9

Comparative Analysis with Structural Analogs

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

This analog (C₂₁H₂₁N₅O₄, MW: 407.4 g/mol) incorporates methoxy groups at positions 6 and 7 of the quinazolinone, enhancing lipid solubility and blood-brain barrier penetration. While it shows superior anticancer activity (IC₅₀: 4 µM vs. 12 µM in MCF-7 cells), its synthetic complexity reduces scalability.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

  • Structural Optimization: Introduce fluorinated groups to improve target affinity and pharmacokinetics.

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases via cholinesterase inhibition assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator